Aldicarb-d3 Sulfone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aldicarb-d3 Sulfone is a synthetic chemical compound that has been used in scientific research for decades. It is an organosulfur compound that belongs to the family of carbamate insecticides. This compound has a variety of applications in the laboratory, including synthesis, scientific research, and biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Marcado Isotópico Estable

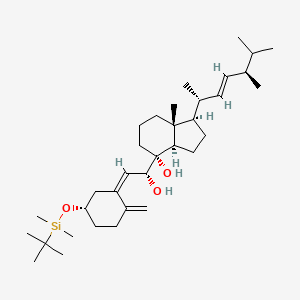

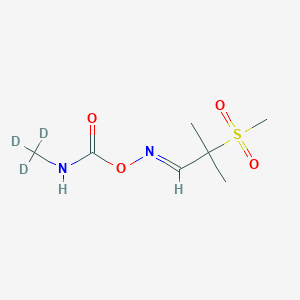

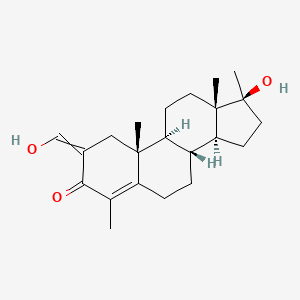

Aldicarb-d3 Sulfone es un análogo marcado con isótopos estables de Aldicarb {svg_1}. Los isótopos estables no son radiactivos, son seguros de manipular y se pueden utilizar para marcar moléculas de interés. Esto permite a los investigadores rastrear el comportamiento de la molécula en varios sistemas, como organismos biológicos o muestras ambientales {svg_2}.

Investigación de Pesticidas

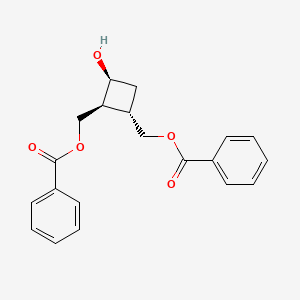

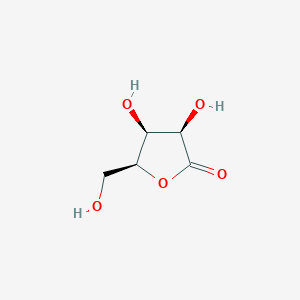

Como análogo marcado con isótopos de Aldicarb, this compound se utiliza en la investigación de pesticidas {svg_3}. Aldicarb es un pesticida carbamato utilizado como insecticida y nematicida para el control de plagas en la agricultura {svg_4}. Al estudiar el análogo marcado, los investigadores pueden obtener información sobre el comportamiento del pesticida, como su degradación, metabolismo y destino ambiental {svg_5}.

Monitoreo Ambiental

This compound se puede utilizar en estudios de monitoreo ambiental. Su presencia en muestras ambientales puede indicar el uso de Aldicarb y su degradación en el medio ambiente {svg_6}.

Estudios de Toxicología

This compound se puede utilizar en estudios de toxicología para comprender los efectos tóxicos de Aldicarb. Dado que es un análogo marcado, puede ayudar a estudiar la absorción, distribución, metabolismo y excreción (ADME) de Aldicarb en los organismos {svg_7}.

Estándares Analíticos

This compound sirve como estándar analítico en diversas técnicas analíticas {svg_8}. Se puede utilizar en métodos como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas (MS) para la cuantificación e identificación de Aldicarb en diversas muestras {svg_9}.

Espectrometría de Masas de Dilución Isotópica (IDMS)

Los compuestos marcados con isótopos como this compound se utilizan cada vez más en IDMS para el análisis cuantitativo de pesticidas {svg_10}. La principal ventaja de utilizar la técnica IDMS es que los compuestos marcados con isótopos tienen casi las mismas propiedades físicas que su análogo no marcado y, por lo tanto, muestran un comportamiento idéntico durante el proceso de preparación de la muestra y preparación de la muestra {svg_11}.

Mecanismo De Acción

Target of Action

The primary target of Aldicarb-d3 Sulfone is acetylcholinesterase , an enzyme that metabolizes the neurotransmitter acetylcholine . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

This compound, similar to its parent compound Aldicarb, binds to and inhibits acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine in the synapse, leading to an accumulation of acetylcholine . The accumulation of acetylcholine overstimulates cholinergic pathways, resulting in central and peripheral toxicities .

Biochemical Pathways

The overstimulation of cholinergic pathways due to the accumulation of acetylcholine can lead to a variety of symptoms. These symptoms, collectively referred to as a cholinergic crisis, can include nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, this can progress to tremors, convulsions, and even death .

Pharmacokinetics

This compound, like Aldicarb, is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfoxide, which can then be slowly oxidized to aldicarb sulfone . According to animal studies, aldicarb and its metabolites are transported to various tissues, but no signs of buildup have been discovered .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions . In severe cases, this can lead to respiratory failure and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its high solubility can restrict its use in areas where the water table is close to the surface . Furthermore, it has been reported to occur widely in groundwater at levels in the low ppb range . Several states have restricted the use of aldicarb due to its potential for groundwater contamination .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Aldicarb-d3 Sulfone, like its parent compound Aldicarb, is known to inhibit acetylcholinesterase . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic pathways .

Cellular Effects

The primary cellular effect of this compound is the disruption of normal neurotransmission due to the inhibition of acetylcholinesterase This can affect various types of cells and cellular processes, particularly those involving cholinergic signaling pathways

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to and inhibiting the enzyme acetylcholinesterase . This prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft. The resulting overstimulation of cholinergic pathways is the primary mechanism through which this compound exerts its effects.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound is known to be a potent acetylcholinesterase inhibitor

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . At high doses, the compound can have toxic or adverse effects due to its potent acetylcholinesterase inhibitory activity

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown of acetylcholine It interacts with the enzyme acetylcholinesterase, inhibiting its activity and thereby disrupting the normal metabolism of acetylcholine

Transport and Distribution

This compound can be transported and distributed within cells and tissues . It is known to move with water from a source into the soil, where it can react and adsorb onto soil particles . The compound can also volatilize to the atmosphere

Propiedades

IUPAC Name |

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRKLBAKDXSTNC-UYUKVFNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)